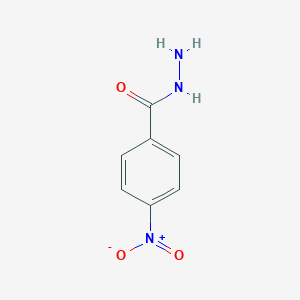

4-Nitrobenzohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZXYJYTUSGIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060913 | |

| Record name | 4-Nitrobenzoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-97-5 | |

| Record name | 4-Nitrobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZOYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ8HT8UU5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Nitrobenzohydrazide

Hydrazinolysis of 4-Nitro Ethyl Benzoate (B1203000)

A common and straightforward method for preparing this compound is through the hydrazinolysis of ethyl 4-nitrobenzoate (B1230335). ijritcc.orgijpsr.com This reaction involves treating ethyl 4-nitrobenzoate with hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent such as ethanol (B145695). ijritcc.orgijpsr.com The reaction proceeds by nucleophilic attack of the hydrazine on the ester carbonyl group, leading to the displacement of the ethoxy group and formation of the corresponding hydrazide.

The process is generally carried out by adding hydrazine hydrate dropwise to a solution of ethyl 4-nitrobenzoate in ethanol. ijpsr.com The reaction mixture is often stirred at room temperature, and the product, this compound, precipitates as a yellow solid. ijpsr.com The solid is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol to obtain the pure product. ijritcc.orgijpsr.com

| Reactants | Reagents/Solvents | Conditions | Product |

| 4-Nitro Ethyl Benzoate | Hydrazine Hydrate, Ethanol | Room Temperature | This compound |

C-N Bond Coupling between 4-Nitrobenzoic Acid and N,N'-Dimethylhydrazine

While direct C-N bond coupling methods are prevalent in modern organic synthesis for forming amide and hydrazide bonds, specific literature detailing the direct coupling of 4-nitrobenzoic acid with N,N'-dimethylhydrazine to form a derivative of this compound is less commonly reported in the context of its primary synthesis. More often, derivatization occurs after the initial formation of this compound. For instance, N-methyl-4-nitrobenzohydrazide is synthesized by reacting 4-nitrobenzoyl chloride with an excess of N-methylhydrazine. nih.gov Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for forming N-N bonds directly, offering an alternative to traditional methods that often require pre-functionalized substrates. nih.gov

Synthesis via Mixed Anhydride (B1165640) Approach

The mixed anhydride method is a versatile technique for the formation of amide and hydrazide bonds, particularly in peptide synthesis. researchgate.nethighfine.com This approach involves the activation of a carboxylic acid, such as 4-nitrobenzoic acid, by converting it into a mixed anhydride. This is typically achieved by reacting the carboxylic acid with a chloroformate, like isobutyl chloroformate, in the presence of a tertiary amine base such as N-methylmorpholine at low temperatures. researchgate.nethighfine.com The resulting mixed anhydride is highly reactive and can then be treated with a nucleophile, in this case, a hydrazine derivative, to form the desired hydrazide. This method offers good yields and can be advantageous when direct condensation is challenging. researchgate.net While specific examples for this compound are not extensively detailed, the general principle is widely applicable. mdpi.comgoogle.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as it often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. ijritcc.orgacs.org The synthesis of this compound and its derivatives has been successfully adapted to microwave protocols. ijritcc.orgijpsr.com

In a typical microwave-assisted synthesis of this compound, a mixture of 4-nitro ethyl benzoate and hydrazine hydrate in ethanol is subjected to microwave irradiation. ijpsr.com This method can significantly reduce the reaction time compared to the conventional room temperature stirring method. ijpsr.com Similarly, the derivatization of this compound to form Schiff bases is also efficiently carried out under microwave irradiation, often in a solvent like DMSO, leading to the desired products in a matter of minutes. ijritcc.orgijpsr.com

| Synthesis Step | Conventional Method Time | Microwave-Assisted Time |

| Schiff Base Formation | Hours | 2-7 minutes |

Derivatization Strategies from this compound

This compound is a valuable building block for the synthesis of more complex molecules, primarily through reactions involving its hydrazide functional group.

Formation of Schiff Bases and Acylhydrazones

One of the most common derivatization strategies for this compound is its condensation with various aldehydes and ketones to form Schiff bases, also known as acylhydrazones. ijritcc.orgresearchgate.netbme.hurdd.edu.iqinnovareacademics.inresearchgate.netdavidpublisher.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N double bond of the imine. davidpublisher.com

The synthesis is typically carried out by reacting this compound with a stoichiometric amount of the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol. researchgate.netrdd.edu.iqinnovareacademics.in Often, a catalytic amount of acid, like glacial acetic acid, is added to facilitate the reaction. rdd.edu.iqmdpi.com The reaction mixture is usually heated under reflux for several hours. rdd.edu.iqinnovareacademics.in The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. researchgate.netinnovareacademics.in

Microwave-assisted methods have also been effectively employed for the synthesis of these derivatives, significantly reducing reaction times. ijritcc.orgijpsr.commdpi.comarabjchem.org For instance, the reaction of this compound with substituted aromatic aldehydes in DMSO under microwave irradiation can be completed within minutes. ijritcc.orgijpsr.com

These Schiff bases and acylhydrazones derived from this compound are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netdavidpublisher.com

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Substituted Aldehydes/Ketones | Reflux in Ethanol/Methanol with Acetic Acid catalyst | Schiff Base/Acylhydrazone |

| This compound | Substituted Aldehydes/Ketones | Microwave irradiation in DMSO | Schiff Base/Acylhydrazone |

Condensation with Substituted Aromatic Aldehydes

This compound serves as a crucial starting material in condensation reactions with substituted aromatic aldehydes. This reaction leads to the formation of Schiff bases, which are key intermediates in the synthesis of various heterocyclic compounds. A notable application of this reaction is in the preparation of 2-azetidinone derivatives.

The synthesis involves the reaction of this compound with different substituted aromatic aldehydes. ijpsr.com This condensation is a versatile method for creating a C=N double bond, forming an N-acylhydrazone (Schiff base). Research has shown that this reaction can be efficiently carried out using microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating methods. ijpsr.comijritcc.org The resulting Schiff bases are then used in subsequent cyclization reactions. ijpsr.comijritcc.org

For instance, the reaction of this compound with a substituted aldehyde in a solvent like dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation produces the corresponding Schiff base. ijritcc.org This intermediate is then cyclized to form the desired heterocyclic system. ijritcc.org

Synthesis of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide

The synthesis of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide has been accomplished through a two-step procedure. researchgate.net The detailed synthetic pathway and the characterization of this compound have been reported, with its molecular structure being confirmed by single crystal X-ray diffraction. researchgate.netuni-rostock.demdpi.com This compound represents the first reported crystal structure of an acyclic cyanohydrazide, providing valuable insights into the geometry of the hydrazide moiety. researchgate.net

The crystal structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined to be in the orthorhombic space group P212121. researchgate.net The cyano group in the structure is nearly linear. researchgate.net

Synthesis of N,N'-Diacylhydrazines

This compound is a key building block for the synthesis of N,N'-diacylhydrazines. These compounds are formed by the acylation of the hydrazide. For example, N′-[2-(2,4-Dichlorophenoxy)acetyl]-4-nitrobenzohydrazide was synthesized with a yield of 91%. mdpi.comresearchgate.net The structure of this diacylhydrazine was confirmed using 1H-NMR, mass spectrometry, and elemental analysis. mdpi.com

Another example is the synthesis of N'-acetyl-N'-methyl-4-nitrobenzohydrazide from N'-methyl-4-nitrobenzohydrazide and acetyl chloride. rsc.org This reaction highlights the utility of this compound derivatives in creating more complex diacylhydrazine structures.

| Compound Name | Starting Materials | Yield (%) | Reference |

| N′-[2-(2,4-Dichlorophenoxy)acetyl]-4-nitrobenzohydrazide | 2-(2,4-Dichlorophenoxy)acetyl chloride and this compound | 91 | mdpi.comresearchgate.net |

| N'-acetyl-N'-methyl-4-nitrobenzohydrazide | N'-methyl-4-nitrobenzohydrazide and Acetyl chloride | 84 | rsc.org |

Synthesis of Heterocyclic Systems

1,3,4-Oxadiazoles from this compound Precursors

This compound is a widely used precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. These heterocyclic compounds are of significant interest due to their diverse applications.

One common method involves the dehydrative cyclization of N,N'-diacylhydrazine intermediates, which are derived from this compound. For example, N'-alkanoyl-4-nitrobenzohydrazides can be cyclized to form 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles. mdpi.com

A novel method for the synthesis of non-symmetric 1,3,4-oxadiazoles utilizes the reaction of acylhydrazides, such as this compound, with nitroalkanes in the presence of polyphosphoric acid. rsc.orgnih.gov This reaction proceeds through the activation of the nitroalkane towards nucleophilic attack by the acylhydrazide. nih.gov This method has been shown to be highly efficient, providing good to excellent yields for various derivatives. rsc.orgnih.gov

Table of Synthesized 1,3,4-Oxadiazoles:

| Compound | Starting Material (from this compound) | Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | This compound | Nitroethane | 93 | nih.gov |

2-Azetidinone Derivatives

This compound is instrumental in the synthesis of 2-azetidinone derivatives, also known as β-lactams. The synthesis typically begins with the condensation of this compound with various substituted aromatic aldehydes to form Schiff bases. ijpsr.comijritcc.org

These Schiff bases then undergo cyclization with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the 2-azetidinone ring. ijpsr.comijritcc.org Microwave-assisted synthesis has been reported as an efficient method for both the Schiff base formation and the subsequent cyclization, significantly reducing reaction times. ijpsr.comijritcc.org This approach has been used to synthesize a series of 3-chloro-4-(substituted phenyl)-N-(4-nitro benzamido)-2-azetidinone derivatives. ijritcc.org The structures of these synthesized compounds are typically confirmed by elemental analysis and spectroscopic methods such as IR, 1H NMR, and mass spectrometry. ijpsr.comijritcc.org

General Reaction Scheme:

this compound + Substituted Aromatic Aldehyde → Schiff Base ijpsr.comijritcc.org

Schiff Base + Chloroacetyl Chloride + Triethylamine → 3-chloro-4-(substituted phenyl)-N-(4-nitro benzamido)-2-azetidinone ijpsr.comijritcc.org

Dihydropyridazines and Tetrahydropyridazines from Hydroxypyrrolines

This compound can be used in reactions with hydroxypyrrolines to synthesize partially saturated pyridazine (B1198779) scaffolds, which are valuable heterocyclic motifs. nih.gov The reaction pathway is dependent on the reaction conditions and the structure of the hydrazide. nih.gov

In a two-step, one-pot protocol, the reaction of hydroxypyrrolines with hydrazides like this compound can lead to the formation of 1,4-dihydropyridazines. nih.gov For instance, the reaction of 3,3-dimethyl-5-hydroxy-2-phenyl-Δ1-pyrroline with this compound yielded (4,4-Dimethyl-3-phenylpyridazin-1(4H)-yl)(4-nitrophenyl)methanone, a 1,4-dihydropyridazine derivative, with a 44% yield. beilstein-journals.org

Alternatively, under different conditions, the reaction can produce tetrahydropyridazines. nih.gov The reaction of the same hydroxypyrroline with this compound also led to the formation of N'-(5,5-Dimethyl-2-(4-nitrobenzoyl)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-yl)-4-nitrobenzohydrazide, a tetrahydropyridazine derivative, in an 86% yield. beilstein-journals.org

A proposed mechanism involves the initial protonation of the hydroxypyrroline, followed by nucleophilic attack by the hydrazide, leading to a ring-opened intermediate that subsequently cyclizes to form the pyridazine ring. nih.gov

Synthesized Pyridazine Derivatives:

| Product | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| (4,4-Dimethyl-3-phenylpyridazin-1(4H)-yl)(4-nitrophenyl)methanone | 3,3-Dimethyl-5-hydroxy-2-phenyl-Δ1-pyrroline, this compound | 44 | beilstein-journals.org |

Preparation of 2-(4-nitrobenzoyl)hydrazinecarbodithioic Acid Derivatives

The synthesis of S-esters of 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid is achieved through the reaction of this compound with carbon disulfide and various alkyl halides. nih.govnih.gov This process is conducted in the presence of triethylamine (TEA), which acts as a base. nih.govnih.gov

The general synthetic route begins with the formation of this compound itself, which is typically prepared from the reaction of methyl 4-nitrobenzoate with hydrazine hydrate in dioxane. nih.gov The subsequent reaction involves treating the this compound with carbon disulfide in a methanolic solution of triethylamine. nih.gov The addition of an appropriate alkyl iodide then leads to the formation of the desired S-ester derivative. nih.gov For instance, using a slight stoichiometric deficit of methyl iodide can favor the formation of the S-methyl ester while minimizing the production of the S,S'-diester byproduct. nih.gov

In some cases, this reaction can lead to cyclization. For example, during the synthesis of the S-isopropyl ester, a side product, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione, was formed. nih.gov This cyclization is a known reaction pathway for hydrazinecarbodithioates. nih.gov The reaction conditions, such as the choice of base and solvent, can influence the product distribution. For instance, alkylation of the resulting oxadiazole-thione to produce a 2-(alkylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole was found to be inefficient in a methanolic solution of TEA but could be achieved in low yields using potassium hydroxide (B78521) in absolute ethanol. nih.gov

Table 1: Synthesis of 2-(4-nitrobenzoyl)hydrazinecarbodithioic Acid S-Esters nih.gov

| Starting Material | Reagents | Product | Side Product |

|---|---|---|---|

| This compound | 1. CS₂, TEA, Methanol2. Methyl Iodide | Methyl 2-(4-nitrobenzoyl)hydrazinecarbodithioate | S,S'-dimethyl ester |

| This compound | 1. CS₂, TEA, Methanol2. Isopropyl Iodide | Isopropyl 2-(4-nitrobenzoyl)hydrazinecarbodithioate | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione |

| This compound | 1. CS₂, TEA, Methanol2. 1,2-Dibromoethane | 4-Nitrobenzoic acid 2-(1,3-dithiolan-2-ylidene)hydrazide | - |

Mechanistic Investigations of Reaction Pathways

Role of Reaction Conditions (e.g., pH, Temperature, Solvent)

The reaction conditions play a critical role in directing the outcome of reactions involving this compound. The solvent, in particular, can significantly influence reaction pathways and product formation. In the synthesis of 1,2,4-triazole (B32235) derivatives from the reaction of (Z)-2-methyl-4-arylmethylene-5(4H)-oxazolones with hydrazides, solvent polarity was found to be a key factor. clockss.org

Temperature is another crucial parameter. In the synthesis of pyrazolidines via [3+2] cycloaddition reactions, it was observed that increasing the reaction temperature from room temperature to 50 °C could improve both enantio- and diastereoselectivity in some instances. mdpi.com This improvement is attributed to an enhanced ligand exchange rate in the transition state metal complex. mdpi.com Conversely, in other reactions, such as the formation of S,S'-diesters of (4-nitrobenzoyl)carbonohydrazonodithioic acid, higher temperatures can promote the formation of byproducts through secondary reactions. researchgate.net

The pH of the reaction medium, often controlled by the addition of an acid or base catalyst, is fundamental. For the synthesis of Schiff bases, a few drops of glacial acetic acid are commonly added to catalyze the condensation reaction between this compound and an aldehyde. rdd.edu.iqbme.huscispace.com Similarly, in the recyclization of hydroxypyrrolines with hydrazides, a Brønsted acid like trifluoroacetic acid (TFA) is used to activate the pyrroline (B1223166) ring. beilstein-journals.org The amount of acid can be critical; an excess may be deactivated by byproducts like ammonia (B1221849), hindering subsequent reaction steps. beilstein-journals.org The use of a base, such as potassium hydroxide, is necessary for the formation of dinuclear metal complexes, where it facilitates the deprotonation of the ligand to its enol tautomeric form for coordination with the metal ion. rdd.edu.iqbme.hu

Table 2: Effect of Reaction Conditions on Product Formation

| Reaction Type | Reagent | Condition Varied | Observation | Reference |

| Cycloaddition | Ethene-1,1-diylbis(methylsulfane) | Solvent | MeCN gave low chemical yield compared to PhMe, EtOH, THF, etc. | mdpi.com |

| Cycloaddition | 3-(2-Oxoindolin-3-ylidene)malononitriles | Temperature | Increasing from RT to 50°C improved enantio- and diastereoselectivity. | mdpi.com |

| Recyclization | 5-Hydroxypyrrolines | Catalyst (TFA) | Catalyst deactivation by released ammonia was observed. | beilstein-journals.org |

| Schiff Base Formation | Aldehydes | Catalyst (Acetic Acid) | Catalytic amount required for condensation. | rdd.edu.iqbme.hu |

| Complexation | Metal(II) chlorides | Base (KOH) | Required to deprotonate ligand for coordination. | rdd.edu.iqbme.hu |

Influence of Substituents on Reactivity and Product Formation

The electronic nature of substituents on the aromatic rings of reactants has a profound effect on the reactivity of this compound and its reaction partners. The electron-withdrawing nitro group in this compound generally enhances the electrophilicity of the carbonyl carbon and can influence the acidity of the hydrazide protons.

In the hydrazinolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates, the rate of reaction with hydrazine was found to decrease as the substituent (X) on the benzoyl moiety changed from an electron-withdrawing group (EWG) like 4-NO₂ to an electron-donating group (EDG). koreascience.kr This indicates that a more electron-deficient carbonyl center on the substrate accelerates the nucleophilic attack by hydrazine. The α-effect, which is the enhanced reactivity of a nucleophile like hydrazine compared to a normal nucleophile of similar basicity, was also found to be dependent on the substituent, increasing as X becomes a stronger EWG. koreascience.kr

In the reaction of (Z)-4-arylmethylene-2-methyl-5(4H)-oxazolones with various hydrazides, the electronic properties of the acyl substituent in the hydrazide played a significant role. clockss.org The reaction with the electron-deficient this compound proceeded less efficiently than with benzohydrazide (B10538), but more selectively, yielding predominantly the (Z)-2-(3-methyl-5-phenyl-1,2,4-triazol-4-yl)-3-aryl-2-propenoic acid. clockss.org In contrast, using a hydrazide with an electron-donating group like 4-methoxybenzohydrazide led to a mixture of isomers. clockss.org

For [3+2] cycloaddition reactions, substituents on the reacting partners also dictate selectivity. In the reaction of N,N'-cyclic azomethine imines with methyleneindolinones, the electronic and steric nature of substituents on the aryl moiety of the azomethine imine influenced the yield and selectivity. mdpi.com While meta- or para-substituents had little effect, an ortho-substituent generally led to lower yields and decreased enantioselectivity. mdpi.com Similarly, in another cycloaddition, the exo-selectivity decreased as the electron-donating ability of the para-substituent on the 1,3-dipole decreased. mdpi.com

Table 3: Influence of Substituents on Reaction Outcomes

| Reaction | Variable Substituent (X) | Observation | Reference |

| Hydrazinolysis of X-substituted-benzoates | X on benzoyl moiety | Reactivity decreases as X changes from EWG (4-NO₂) to EDG (4-NMe₂). | koreascience.kr |

| Ring-opening of oxazolones | Substituent on hydrazide | Electron-deficient this compound gave selective product formation. | clockss.org |

| [3+2] Cycloaddition | Substituent on azomethine imine | Ortho-substituents decreased yield and enantioselectivity. | mdpi.com |

| [3+2] Cycloaddition | Para-substituent on 1,3-dipole | Exo-selectivity decreased as electron-donating ability of substituent decreased. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of 4-Nitrobenzohydrazide provides key information about the arrangement of protons in the molecule. In a solvent such as DMSO-d6, the spectrum typically shows distinct signals corresponding to the aromatic protons and the hydrazide group protons. researchgate.net The aromatic protons on the benzene (B151609) ring, influenced by the electron-withdrawing nitro group and the hydrazide moiety, appear in the downfield region. The protons of the hydrazide group (-CONHNH₂) are also observable and their chemical shifts can be sensitive to solvent and concentration. youtube.com

FT-Raman Spectroscopy

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon framework of the molecule. The spectrum, typically recorded in DMSO-d6, shows distinct signals for each carbon atom in the this compound structure. researchgate.netresearchgate.net The carbonyl carbon of the hydrazide group appears at a characteristic downfield chemical shift. The aromatic carbons show four distinct signals due to the para-substitution pattern on the benzene ring. The carbon atom attached to the nitro group (C4) is significantly shifted downfield due to the strong deshielding effect of the nitro group.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d6

| Spectrum Type | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H-NMR | ~10.1 (s, 1H) | -CONH - |

| ~8.3 (d, 2H) | Aromatic H (ortho to -NO₂) | |

| ~8.1 (d, 2H) | Aromatic H (ortho to -CONHNH₂) | |

| ~4.6 (s, 2H) | -NH₂ | |

| ¹³C-NMR | ~164 | C =O |

| ~150 | C -NO₂ | |

| ~140 | Aromatic C -CONHNH₂ | |

| ~129 | Aromatic C H | |

| ~124 | Aromatic C H |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum, typically obtained from a KBr disc or nujol mull, displays several characteristic absorption bands. researchgate.netnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3300 | Hydrazide (-NH₂) | N-H Stretching |

| 1520 - 1560 | Nitro (-NO₂) | Asymmetric Stretching |

| 1345 - 1355 | Nitro (-NO₂) | Symmetric Stretching |

| 1640 - 1680 | Hydrazide (-C=O) | C=O (Amide I) Stretching |

Note: Values are approximate ranges compiled from spectroscopic databases. nih.govresearchgate.net

The presence of strong bands for the nitro group (asymmetric and symmetric stretching) and the carbonyl group of the hydrazide moiety are key diagnostic features in the IR spectrum. nih.gov The N-H stretching vibrations of the hydrazide group are also clearly visible. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound, usually recorded in solvents like ethanol (B145695) or methanol (B129727), is characterized by strong absorption bands in the ultraviolet region. nih.govcam.ac.uk These absorptions are due to π→π* and n→π* electronic transitions within the conjugated system, which includes the benzene ring, the carbonyl group, and the nitro group. cornell.edu A typical UV-Vis spectrum shows a maximum absorption (λmax) around 267-280 nm. cam.ac.ukcornell.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Crystallography

X-ray crystallography allows for the precise determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. ugr.es While detailed structural data for the parent this compound is available through crystallographic databases, extensive studies on its derivatives provide significant insights into its structural behavior, including molecular conformation and intermolecular interactions like hydrogen bonding. researchgate.netnih.govconicet.gov.ar

In derivatives of this compound, the nitro group is generally observed to be nearly coplanar with the benzene ring. researchgate.net The crystal packing is often stabilized by a network of intermolecular hydrogen bonds involving the hydrazide functional group, which can act as both a hydrogen bond donor and acceptor. researchgate.netcam.ac.uk

Crystallographic disorder is a phenomenon where atoms or groups of atoms in a crystal lattice occupy more than one position. ugr.es This can be static, where different orientations are fixed in different unit cells, or dynamic, involving movement between positions during data collection. researchgate.net This leads to an averaged electron density map, which requires careful modeling during structure refinement. ugr.es

While specific studies detailing disorder in the crystal structure of the parent this compound are not prominent, analysis of its derivatives provides clear examples of this phenomenon. A notable case is the Schiff base compound (E)-N′-(3,4-Dihydroxybenzylidene)-4-nitrobenzohydrazide . In its crystal structure, one of the hydroxyl groups on the dihydroxybenzylidene moiety is disordered over two distinct positions. researchgate.netcam.ac.uk The refinement of the structure showed that these two positions have occupancies of 0.643 (or 64.3%) and 0.357 (or 35.7%), respectively. researchgate.netcam.ac.uk This type of positional disorder means that in the crystal lattice, the hydroxyl group statistically occupies one of two possible orientations. researchgate.netcam.ac.uk

Another related concept is polymorphism, where a compound can crystallize into multiple different crystal structures. This has been observed for derivatives such as N′-(1,3-dithiolan-2-ylidene)-4-nitrobenzohydrazide , which is known to exist in at least three polymorphic forms, each with a different arrangement of molecules and intermolecular interactions in the crystal lattice. nih.govcornell.edu

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in the computational study of 4-Nitrobenzohydrazide, enabling a deep understanding of its fundamental chemical characteristics. researchgate.netnih.goveui.euacs.org These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a high level of accuracy. researchgate.netresearchgate.net

Molecular Structure Optimization

Theoretical optimization of the molecular structure of this compound is a critical first step in computational analysis. researchgate.net By employing methods like the B3LYP/6-311++G(d,p) level of theory, researchers can determine the most stable three-dimensional arrangement of the atoms. researchgate.netafricanjournalofbiomedicalresearch.com This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's geometry. The optimized structure provides a foundation for all subsequent computational property predictions.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| N-N | 1.38 Å | |

| C-N (ring) | 1.48 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-N | 118.7° |

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.

Electronic Properties Computation (HOMO-LUMO Energies)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. dergipark.org.trirjweb.comschrodinger.com A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net For this compound, the HOMO is typically localized on the benzohydrazide (B10538) moiety, while the LUMO is concentrated on the nitro group and the benzene (B151609) ring. This distribution indicates that the benzohydrazide portion acts as the primary electron donor, while the nitro-substituted ring is the electron acceptor. researchgate.netresearchgate.net The calculated HOMO-LUMO energy gap for this compound is approximately 4.7013 eV, a value that underscores the molecule's stability. dergipark.org.tr

Table 2: Calculated Electronic Properties of this compound

| Property | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.1579 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.4566 |

| HOMO-LUMO Energy Gap | ΔE | 4.7013 |

Note: Values obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. dergipark.org.tr

Fukui Function Analysis for Chemical Reactivity Sites

Fukui function analysis is a powerful tool within DFT used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netmdpi.com This analysis is based on the changes in electron density as electrons are added to or removed from the molecule. mdpi.commdpi.com For this compound, the Fukui functions reveal that the oxygen atoms of the nitro group and the carbonyl group are the most likely sites for electrophilic attack. researchgate.net Conversely, the nitrogen atoms of the hydrazide group are identified as the probable centers for nucleophilic attack. researchgate.netmdpi.com This information is invaluable for predicting how this compound will interact with other chemical species. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.netuni-muenchen.de In the MEP map of this compound, the regions around the oxygen atoms of the nitro and carbonyl groups exhibit a strong negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net In contrast, the areas around the hydrogen atoms of the amine group show a positive potential (colored blue), marking them as sites for nucleophilic interaction. researchgate.net The MEP map, therefore, complements the Fukui function analysis by providing a three-dimensional picture of the molecule's reactive surface. researchgate.netuni-muenchen.de

Topological Analysis (AIM, RDG)

Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG), are used to characterize the nature of non-covalent interactions within the molecular system. researchgate.netjrrset.com AIM analysis examines the electron density at specific points (bond critical points) to classify interactions as either shared (covalent) or closed-shell (non-covalent). jrrset.com RDG analysis, on the other hand, provides a visual method to identify and characterize weak interactions, such as hydrogen bonds and van der Waals forces. jrrset.comdergipark.org.tr In studies of this compound, these analyses help to elucidate the intramolecular hydrogen bonding and other non-covalent interactions that contribute to the molecule's specific conformation and crystal packing. researchgate.net

First Order Hyperpolarizability

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response, which is critical for applications in optoelectronics and photonics, such as second-harmonic generation (SHG). Theoretical calculations are essential for predicting the NLO behavior of molecules.

Studies on derivatives of this compound have been conducted to evaluate their NLO properties. For instance, the NLO behavior of N′-[(Z)-(4-methylphenyl)methylidene]-4-nitrobenzohydrazide has been examined by computing its static first-order hyperpolarizability (β). researchgate.net For another related compound, 3-methoxy-4-nitrobenzohydrazide, the presence of an electron-withdrawing nitro group and an electron-donating methoxy (B1213986) group creates a "push-pull" system that enhances its NLO properties. vulcanchem.com DFT calculations for this analog predict a first hyperpolarizability (β₀) of 8.7 × 10⁻³⁰ esu, a value comparable to the well-known NLO material urea (B33335), suggesting its suitability for SHG applications. vulcanchem.com Theoretical calculations on other complex hydrazones also use urea as a benchmark for comparative analysis of NLO activity. researchgate.net

| Compound | Calculated First Hyperpolarizability (β₀) | Reference Compound | Notes |

|---|---|---|---|

| 3-Methoxy-4-nitrobenzohydrazide | 8.7 × 10⁻³⁰ esu | Urea | Value predicted by DFT calculations, indicating potential for SHG applications. vulcanchem.com |

| N′-[(Z)-(4-methylphenyl)methylidene]-4-nitrobenzohydrazide | Value Computed | Not Specified | Calculated to examine NLO behavior. researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations have been applied to this compound and its derivatives to understand their dynamic behavior, interactions with their environment, and conformational stability. tandfonline.comajchem-a.com MD simulations can predict the aggregation propensity of molecules in solution and provide detailed information on structure-aggregation relationships. nih.gov For derivatives of this compound, MD simulations lasting 100 nanoseconds have been used to analyze parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent-accessible surface area (SASA) to understand the stability of ligand-receptor complexes. ajchem-a.com

Exploring the conformational space of a molecule is crucial for understanding its structure, properties, and biological activity. This analysis involves identifying the possible spatial arrangements of atoms that a molecule can adopt. For derivatives of this compound, conformational analysis has been performed using knowledge-based tools and computational methods. cam.ac.uk

A notable example is the study of N′-(1,3-dithiolan-2-ylidene)-4-nitrobenzohydrazide, which is known to exist in three different polymorphic forms. cam.ac.uk These polymorphs exhibit distinct hydrogen-bonding networks and geometries, highlighting the importance of conformational flexibility. cam.ac.uk The keto-enol tautomerism of benzohydrazide molecules, which can significantly influence their nucleophilic power, has also been investigated through computational calculations. semanticscholar.org Furthermore, studies on N'-methyl-4-nitrobenzohydrazide have compared the optimized geometries in the gas phase versus in a solvent phase to understand the environmental effects on its conformation. rsc.org

The stability of this compound and its derivatives is a key aspect investigated through computational methods. Natural Bond Orbital (NBO) analysis is frequently employed to explain molecular stability, attributing it to hyperconjugative interactions and charge delocalization within the molecule. researchgate.netresearchgate.net

Hydrogen bonding plays a critical role in the stability of these compounds in the solid state. The stability of different polymorphs of N′-(1,3-dithiolan-2-ylidene)-4-nitrobenzohydrazide has been directly linked to their hydrogen bond networks. cam.ac.uk One polymorph features an N-H∙∙∙O hydrogen bond, while another, less stable form, exhibits an N-H∙∙∙N network. cam.ac.uk Full Interaction Maps and geometry checks confirm that the more stable form has interactions closer to ideal geometries. cam.ac.uk The stability of related Schiff base derivatives has also been assessed under various conditions, including different pH levels and temperatures. bohrium.com Kinetic and thermodynamic selectivity in reactions involving this compound further informs on the relative stability of the potential products. scielo.org.co

Conformational Space Scanning

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure. These descriptors are fundamental to developing quantitative structure-activity relationships (QSAR), which correlate a molecule's structure with its chemical reactivity or biological activity. nih.govrsc.orgresearchgate.netchnpu.edu.ua

For this compound, Density Functional Theory (DFT) calculations have been used to determine several key electronic parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the energy gap between them (ΔE) is an indicator of the molecule's chemical stability. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net

| Quantum Chemical Descriptor | Calculated Value (this compound) | Significance |

|---|---|---|

| Ionization Potential (I) | 6.4513 eV | Energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | 1.7451 eV | Energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | 4.0982 eV | The power of an atom to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | 3.5687 eV | Measures the propensity to accept electrons. researchgate.net |

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the energy lowering of a chemical species when it is saturated with electrons from the environment. researchgate.net It measures the propensity of a molecule to act as an electrophile. For this compound, the electrophilicity index has been calculated to be 3.5687 eV. researchgate.net This value provides a quantitative measure of its ability to accept electrons in a reaction, which is a key factor in predicting its chemical behavior and potential biological interactions. ajchem-a.comresearchgate.net In comparative studies, the electrophilicity index of related molecules, such as 3-nitrobenzohydrazide, has been calculated to assess their relative nucleophilic strength in reactions. semanticscholar.org

Advanced Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assemblies and Networks

The non-covalent interactions inherent to the 4-nitrobenzohydrazide moiety are pivotal in directing the self-assembly of molecules into well-defined supramolecular structures. These interactions, primarily hydrogen bonding and π-π stacking, govern the crystal packing and the formation of larger networks. conicet.gov.ariucr.org Derivatives of this compound have been shown to form intricate assemblies, with the specific architecture being influenced by the nature of the substituents. researchgate.netresearchgate.net For instance, the condensation of this compound with various aldehydes yields aroylhydrazones that exhibit complex supramolecular frameworks stabilized by a variety of intermolecular forces. iucr.org

Research has demonstrated the capability of this compound derivatives to form ordered two-dimensional (2D) networks. In the crystal structure of (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide, a related compound, molecules are linked through O—H···O and N—H···O hydrogen bonds to create a 2D network parallel to a specific crystallographic plane. nih.gov Similarly, derivatives like N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]-4-nitrobenzohydrazide form one-dimensional layers through hydrogen bonding, which are then further organized into more complex architectures. nih.gov These layered structures are a direct consequence of the directional nature of the intermolecular hydrogen bonds. nih.gov

Hydrogen bonding is a primary driving force in the self-assembly of this compound-based structures. The hydrazide group (-CONHNH2) provides both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust intermolecular connections. researchgate.netchemistryviews.orgrsc.org

In the crystal structures of its derivatives, several types of hydrogen bonds are consistently observed:

N—H···O Bonds: These are among the strongest and most common interactions, linking the hydrazide N-H group of one molecule to the carbonyl oxygen or nitro group oxygen of a neighboring molecule. researchgate.netnih.gov

O—H···N Bonds: In derivatives containing hydroxyl groups, intramolecular O—H···N hydrogen bonds can form with the azomethine nitrogen, stabilizing the molecular conformation. iucr.orgnih.gov

C—H···O Bonds: Weaker, non-classical C—H···O hydrogen bonds, involving aromatic C-H groups and oxygen atoms from the nitro or carbonyl groups, also play a significant role in consolidating the supramolecular architecture. iucr.orgnih.gov

These hydrogen bonds work in concert to guide molecules into specific arrangements, such as one-dimensional chains or two-dimensional sheets. nih.govnih.govchemistryviews.org For example, in one solvated crystal structure, an N—H···O hydrogen bond links the hydrazide to a dimethylformamide solvent molecule, which then integrates into the larger assembly. iucr.org The interplay of these bonds is crucial for creating ordered, stable supramolecular systems. d-nb.info

Table 1: Non-Covalent Interactions in this compound Derivatives

| Interaction Type | Description | Example Compound | Reported Distance (Å) | Reference |

|---|---|---|---|---|

| N—H···O | Intermolecular hydrogen bond between hydrazide NH and a formamide (B127407) solvent molecule. | N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate | - | iucr.org |

| O—H···N | Intramolecular hydrogen bond between a hydroxyl group and the azomethine nitrogen. | N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide | 2.581 | iucr.org |

| C—H···O | Nonclassical intermolecular hydrogen bonds supporting the overall architecture. | N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate | 2.810 - 3.448 | nih.gov |

| π–π Interaction | Weak interaction between phenyl rings. | N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate | 3.650 (centroid-centroid) | nih.gov |

Hydrogen Bond-Driven Self-Assembly

Liquid Crystal Dimers

The this compound unit has been successfully incorporated as a mesogenic (liquid-crystal-forming) group in the synthesis of non-symmetric liquid crystal dimers. acs.org In one study, a series of dimers was created containing a this compound group and an azobenzene (B91143) group as the two mesogenic units, connected by a flexible spacer. researchgate.net These non-symmetric dimers were found to exhibit a monolayer smectic A phase (SmA1). researchgate.net The formation of this liquid crystal phase is driven by strong dipole-dipole interactions, stemming from the polar nitro group, and lateral hydrogen bonding. researchgate.net The structure and properties of liquid crystal dimers are highly dependent on factors such as the nature of the mesogenic units and the length and parity (odd or even number of atoms) of the flexible spacer. worktribe.comaps.org The inclusion of the this compound moiety demonstrates its utility in designing molecules with specific, ordered fluid phases.

Potential as Precursors for Nucleophilic Aromatic Substitution

The chemical structure of this compound makes it a promising precursor for nucleophilic aromatic substitution (SNAr) reactions. Aromatic nucleophilic substitution is a key reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.com The efficiency of this reaction is highly dependent on the electronic properties of the aromatic ring.

The presence of a strong electron-withdrawing group, such as the nitro group (-NO2), is crucial for activating the ring towards nucleophilic attack. dalalinstitute.comresearchgate.net The nitro group, particularly when positioned para (as in this compound) or ortho to a leaving group, strongly delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for the reaction. mdpi.com While the hydrazide group itself can participate in substitutions, the primary feature rendering the aromatic ring of this compound reactive is the para-nitro group. mdpi.com This makes the compound, or more commonly its corresponding acid or halide (4-nitrobenzoyl chloride), a valuable starting material for synthesizing more complex molecules by replacing a suitable leaving group (like a halogen) at the 1-position with various nucleophiles. dalalinstitute.commdpi.com

Compound Index

Biological Activities and Mechanistic Studies

Antimicrobial and Antibacterial Activities

Derivatives of 4-nitrobenzohydrazide have demonstrated a range of antimicrobial and antibacterial activities against various pathogens. These compounds are of interest due to the increasing prevalence of drug-resistant microbial strains.

Activity against Specific Bacterial Strains (e.g., E. coli, Staphylococcus aureus, Campylobacter, Enterococcus faecalis)

Hydrazide-hydrazones, a class of compounds that can be derived from this compound, are frequently studied for their antibacterial properties. nih.gov The presence of an electron-withdrawing group like the nitro (NO2) group in these compounds is often associated with enhanced antibacterial activity. nih.gov

Research on Schiff base complexes derived from this compound has shown activity against Gram-positive bacteria. For instance, vanadium acetylacetonate (B107027) complexes of Schiff bases derived from 4-(diethylamino)-2-hydroxybenzaldehyde and this compound exhibited antimicrobial effects against Staphylococcus aureus and Enterococcus faecalis. innovareacademics.inresearchgate.net The minimum inhibitory concentration (MIC) for one of the vanadium complexes against both bacterial species was reported to be 305.3 mg/mL and 378.9 mg/mL, respectively. researchgate.net In another study, a manganese acetylacetonato complex of a Schiff base derived from this compound showed activity against Enterococcus faecalis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 398.0 μg/ml. innovareacademics.in

The antibacterial efficacy of these compounds is often compared to standard antibiotics. While some derivatives show promising activity, they may be less potent than established drugs like ampicillin (B1664943) or ciprofloxacin (B1669076). innovareacademics.innih.gov The structure of the entire molecule, not just the this compound moiety, plays a crucial role in its antibacterial effectiveness. nih.gov

Escherichia coli is another bacterial species that has been the subject of susceptibility testing with derivatives of this compound. mdpi.comdelferts.lvscielo.org.co Similarly, the activity against Campylobacter species, which are significant foodborne pathogens, has been investigated. mdpi.comdelferts.lv

Table 1: Antibacterial Activity of this compound Derivatives against Specific Bacterial Stains

| Bacterial Strain | Compound Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Vanadium and Manganese Schiff base complexes | Active, with MIC values reported in studies. innovareacademics.inresearchgate.net |

| Enterococcus faecalis | Vanadium and Manganese Schiff base complexes | Active, with MIC values reported in studies. innovareacademics.inresearchgate.net |

| Escherichia coli | Hydrazide-hydrazones | Subject of susceptibility testing. mdpi.comdelferts.lvscielo.org.co |

Antimycobacterial Activity (M. tuberculosis H37Rv)

Hydrazide-based compounds have historically been significant in the treatment of tuberculosis, caused by Mycobacterium tuberculosis. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis. nih.gov

In one study, a series of N'-arylidene-4-nitrobenzohydrazides were synthesized and tested for their antimycobacterial activity. Two compounds from this series, designated 3i and 3b, were identified as promising, both exhibiting a Minimum Inhibitory Concentration (MIC) of 50 μg/mL against the H37Rv strain. nih.gov These compounds were found to have higher docking scores against Mycobacterium tuberculosis receptors compared to standard anti-TB drugs like ciprofloxacin and isoniazid. nih.gov

The presence of a nitro group on the aromatic ring is considered to contribute to the antimycobacterial activity. nih.gov For instance, 4-nitrobenzoic acid itself has been shown to inhibit the in vitro growth of M. tuberculosis. nih.gov The mechanism of action for some nitro-containing compounds against M. tuberculosis involves the enzyme DprE1, where the nitro group is crucial for its inhibitory function. nih.gov

Furthermore, repurposing studies have explored the anticancer potential of antimycobacterial compounds, including derivatives of this compound. dntb.gov.ua This highlights the broad spectrum of biological activities associated with this chemical scaffold.

Anticancer and Cytotoxic Properties

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

Against Human Cancer Cell Lines (e.g., HeLa, MCF-7, K562, A375, HT-29, A549)

Acylhydrazone derivatives synthesized from this compound have shown significant anticancer activity. For example, a series of these derivatives displayed good cytotoxicity against human malignant melanoma (A375), human lung adenocarcinoma (A549), and human epithelial intestinal (HT-29) cancer cell lines. researchgate.net One particular compound in this series demonstrated a high cytotoxic effect against HT-29 and A375 cell lines, with IC50 values of 0.47 µM and 0.80 µM, respectively. researchgate.net Another study reported a derivative with good cytotoxicity against A375 cells with an IC50 value of 0.38±0.08 μM. researchgate.net

Derivatives of this compound have also been evaluated against other cancer cell lines. A platinum complex, [Pt(4-NH)2I2], containing this compound as a ligand, showed significant cytotoxicity against the K562 chronic myelogenous leukemia cell line with an IC50 value of 0.96 µmol L−1, which was more potent than the established anticancer drug cisplatin. researchgate.net

Furthermore, a derivative, N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide (C18), was tested against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. dntb.gov.ua Another study synthesized a derivative, N'-[2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetyl]-4-nitrobenzohydrazide, and evaluated its anticancer activity against human lung cancer A549 cells. bohrium.com The cytotoxic potential of these compounds has also been noted against HeLa (cervical cancer) cells. nih.govnih.gov

Table 2: Cytotoxic Activity of this compound Derivatives Against Human Cancer Cell Lines

| Cancer Cell Line | Cell Type | Compound Type | Key Findings |

|---|---|---|---|

| A375 | Human Malignant Melanoma | Acylhydrazone derivatives | Good cytotoxicity with low IC50 values reported. researchgate.net |

| A549 | Human Lung Adenocarcinoma | Acylhydrazone and quinolinone derivatives | Exhibited anticancer activity. dntb.gov.uaresearchgate.netbohrium.com |

| HT-29 | Human Epithelial Intestinal | Acylhydrazone derivatives | High cytotoxic effect observed. researchgate.netresearchgate.net |

| K562 | Chronic Myelogenous Leukemia | Platinum complex | More cytotoxic than cisplatin. researchgate.net |

| MCF-7 | Human Breast Adenocarcinoma | Pyrrolyl benzohydrazide (B10538) derivative | Tested for anticancer activity. dntb.gov.uanih.govresearchgate.net |

| HeLa | Human Cervical Cancer | Acylhydrazone derivatives | Induces apoptosis at its IC50 concentration. nih.gov |

Induction of Apoptotic Cell Death

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger this process in cancer cells.

For instance, DAPI staining experiments have demonstrated that acylhydrazone derivatives of this compound induce apoptosis in A375 melanoma cells. researchgate.net In another study, a novel acyl hydrazone derivative was found to induce apoptosis in HeLa cervical cancer cells at its IC50 concentration. nih.gov The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the controlled elimination of cancer cells. The process of apoptosis can be initiated through various cellular pathways. nih.govoaepublish.com

Mechanisms of Cytotoxicity

The cytotoxic mechanisms of this compound derivatives are multifaceted. One proposed mechanism involves the inhibition of tubulin polymerization. scielo.br Tubulin is a critical protein for various cellular functions, including cell division, and its disruption can lead to cell death. scielo.br

Another aspect of their cytotoxicity is linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cancer cells. nih.gov Some metal complexes of this compound have been shown to interact with DNA, potentially leading to DNA damage and subsequent cell death. researchgate.netmdpi.com For example, copper complexes of this compound have been investigated for their interactions with calf-thymus DNA. researchgate.net

Furthermore, some derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. dntb.gov.ua For example, a related anti-tubercular compound was shown to cause significant cell cycle arrest at the G2/M phase in A549 lung cancer cells. dntb.gov.ua

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the therapeutic potential of a compound by elucidating its interaction with specific biological targets. For this compound and its derivatives, these studies have focused on enzymes critical to the survival of pathogens and the progression of human diseases.

Inhibition of DNA Binding of Nuclear Factor-κB (NF-κB)

Nuclear Factor-κB (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immune responses, and cell survival. researchgate.netjst.go.jp Its dysregulation is implicated in various chronic inflammatory diseases, making it a significant therapeutic target. researchgate.netmdpi.com Inhibitors that directly block the DNA binding of NF-κB are of particular interest as they act at the final convergent step of the signaling pathway. jst.go.jp

A derivative of this compound, specifically N'-[2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene]-4-nitrobenzohydrazide, has been identified as an inhibitor of NF-κB. researchgate.netbunri-u.ac.jp In one study, this compound was found to inhibit the DNA binding of the NF-κB p50 subunit. researchgate.net This inhibitory action highlights a potential mechanism through which this compound-based structures can exert anti-inflammatory effects. researchgate.net

Interaction with Other Target Enzymes (e.g., Enoyl Reductase)

Beyond BioA and NF-κB, derivatives of this compound have been investigated for their inhibitory effects on other critical enzymes.

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a vital enzyme in the type II fatty acid synthase (FAS-II) pathway of M. tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.govmdpi.comresearchgate.net InhA is the primary target for the frontline anti-TB drug isoniazid. nih.govuniprot.org Molecular docking analyses have been conducted on N'-arylidene-4-nitrobenzohydrazides against M. tuberculosis receptors, including InhA (PDB ID: 1ENY), to evaluate their potential as anti-TB agents. nih.gov The development of direct InhA inhibitors is a key strategy to overcome resistance mechanisms associated with prodrugs like isoniazid, which require activation by mycobacterial enzymes. nih.govnih.gov

Xanthine (B1682287) Oxidase: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. Several hydrazone derivatives of this compound have been synthesized and evaluated as inhibitors of xanthine oxidase. nih.govcncb.ac.cn Docking simulations were performed to understand the binding modes of these compounds within the active site of xanthine oxidase, indicating their potential for development as treatments for gout. nih.govcncb.ac.cn For example, (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide showed the strongest inhibitory activity among a series of tested aroylhydrazones. cncb.ac.cn

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand drug-receptor interactions and to screen for potential new drug candidates.

Prediction of Binding Modes and Affinities

Molecular docking studies have been instrumental in predicting how this compound and its derivatives bind to various protein targets and in quantifying the strength of these interactions through binding affinity scores. These scores, typically measured in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

For example, in studies targeting cancer-related proteins, a derivative of this compound demonstrated a strong binding energy score of -9.3 kcal/mol with an active pocket of a protein inhibitor kinase. researchgate.net Another docking study against a liver cancer protein marker (PDB ID: 5F59) predicted a binding affinity of -7.9 kcal/mol. researchgate.net In a separate investigation, the binding affinity of a this compound derivative was calculated to be -9.7 kcal/mol, representing a very high affinity. cellmolbiol.org These computational predictions are crucial for prioritizing compounds for further experimental testing. researchgate.netrsc.org

Table 1: Predicted Binding Affinities of this compound Derivatives against Various Protein Targets This is an interactive table. Select headers to sort.

| Derivative Class | Target Protein/Organism | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Acylhydrazone Derivative | Melanoma (A375) Protein Kinase | - | -9.3 |

| This compound | Liver Cancer Protein Marker | 5F59 | -7.9 |

| This compound | Mycobacterium tuberculosis Transaminase-Bio A | - | Not specified, but predicted to have anti-tubercular activity |

| N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide | Xanthine Oxidase | - | Not specified, but showed inhibitory activity |

| Piperidinyl-Quinoline Acylhydrazone | Butyrylcholinesterase | - | Not specified, but showed potent inhibition |

Ligand-Protein Interactions and Active Site Analysis

Beyond predicting binding affinities, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are fundamental to the ligand's binding and inhibitory activity.

Studies on this compound and its derivatives have revealed that hydrogen bonding is a consistently important interaction for stabilizing the ligand in the active site of target proteins. researchgate.net For instance, the docking of N'-arylidene-4-nitrobenzohydrazides against M. tuberculosis receptors showed significant hydrogen bonding. nih.gov

In a study of a piperidinyl-quinoline acylhydrazone derivative of benzohydrazide targeting butyrylcholinesterase for Alzheimer's disease, several key interactions were identified. These included π-π T-shaped interactions with Phe329 and Trp231, an amide-π stacked interaction with Gly116, and conventional hydrogen bonding with Pro285 and Gly117. mdpi.com Similarly, docking of isatin (B1672199) derivatives appended with this compound showed that specific hydrogen bonds, π–sulfur, and π–π stacking interactions contributed to their high binding affinity. rsc.org This detailed analysis of ligand-protein interactions is essential for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. mdpi.com

Drug-Likeness Properties and Lipinski's Rule of Five

The evaluation of a compound's drug-likeness is a critical step in modern drug discovery, helping to predict its potential for oral bioavailability and to minimize late-stage failures. Lipinski's Rule of Five provides a set of guidelines to assess the drug-like characteristics of a molecule. drugbank.comresearchgate.net The rule stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

A molecular weight (MW) of less than 500 Daltons.

A lipophilicity value (Log P) not greater than 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

An analysis of this compound reveals that the parent compound fully complies with Lipinski's Rule of Five, exhibiting favorable physicochemical properties for a potential drug candidate. nih.gov Its molecular weight is well below the 500 Da threshold, and its calculated Log P indicates a balanced lipophilicity. Furthermore, its hydrogen bond donor and acceptor counts are within the prescribed limits, suggesting good potential for membrane permeability and solubility. nih.govetflin.com

Table 1: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 181.15 g/mol nih.gov | < 500 Da | Yes |

| Log P (XLogP3) | 0.3 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 2 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 nih.gov | ≤ 10 | Yes |

The favorable drug-like profile of the this compound scaffold extends to its derivatives. Numerous studies have focused on synthesizing and evaluating new compounds derived from this compound, often confirming their adherence to Lipinski's rules through in silico analysis. For example, a series of N'-arylidene-4-nitrobenzohydrazides, developed as potential anti-mycobacterial agents, were found to possess druglikeness properties as determined by Lipinski's filter. nist.govresearchgate.net This adherence to drug-likeness principles is a promising indicator for the future development of these compounds into active lead molecules. nist.govresearchgate.net Similarly, other research efforts focusing on sulfonylhydrazide and benzothiazole (B30560) derivatives incorporating the this compound moiety have conducted ADME (Absorption, Distribution, Metabolism, and Excretion) simulations, which indicated good drug-like properties for the synthesized analogs. chemdiv.comresearchgate.net

Potential as Pharmacophores in Drug Development

A pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com The this compound structure has emerged as a valuable pharmacophore or a key building block in the design and development of new therapeutic agents, largely due to the versatile reactivity of the hydrazide group and the electronic influence of the nitro group.

The benzohydrazide moiety itself is considered a potential lead structure in medicinal chemistry. nih.gov When combined with a nitro group at the para-position, the resulting this compound scaffold serves as a crucial starting material for a wide array of derivatives with significant biological activities, including anticancer and antimicrobial properties. researchgate.netsmolecule.com

Researchers have utilized this compound to synthesize various series of compounds, demonstrating its role as a core structural motif. For instance, it has been used as a precursor for Schiff bases and heterocyclic compounds like 1,3,4-oxadiazoles, which are prevalent in many pharmaceuticals. smolecule.com In the field of oncology, new acylhydrazone derivatives have been synthesized by condensing this compound with different aldehydes, leading to compounds with potential anticancer activity. researchgate.net The benzohydrazide scaffold in these derivatives is often implicated in their mechanism of action, which can include the inhibition of various cancer-related targets. researchgate.net One study repurposed an antitubercular compound, N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide, and investigated its potential as an anticancer agent, highlighting the scaffold's utility across different therapeutic areas. mdpi.com

Furthermore, the hydrazide-hydrazone framework (–CONH–N=CH–), a key feature of many this compound derivatives, is recognized as an active pharmacophore responsible for significant biological activities, particularly antitubercular effects. nist.govnih.gov Studies have explicitly proposed N'-arylidene-4-nitrobenzohydrazides as promising anti-TB agents based on this pharmacophoric approach. nist.govresearchgate.net The development of these molecules often involves computational methods like pharmacophore modeling to refine their structures for enhanced activity against targets such as the Mycobacterium tuberculosis enoyl-ACP reductase (InhA). nist.govacs.org

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-nitrobenzohydrazide and its derivatives in academic laboratories?

- Methodology : The compound is typically synthesized via condensation reactions between 4-nitrobenzoic acid derivatives (e.g., methyl 4-nitrobenzoate or 4-nitrobenzoyl chloride) and hydrazine hydrate. For example, methyl 4-nitrobenzoate reacts with hydrazine hydrate in dioxane under reflux to yield this compound . Derivatives are formed by reacting this compound with aldehydes (e.g., 4-fluorobenzaldehyde, 3,5-dibromo-2-hydroxybenzaldehyde) in ethanol or methanol with catalytic acetic acid, followed by recrystallization .

- Key Parameters : Reaction time (4–6 hours), solvent polarity, and stoichiometric ratios influence yield and purity. IR spectroscopy (C=O, N–H stretches) and NMR (δ ~8.4 ppm for nitrobenzene protons) confirm successful synthesis .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

- Methodology :

- IR Spectroscopy : Identify characteristic peaks:

- N–H stretch (~3226 cm),

- C=O stretch (~1653 cm),

- NO asymmetric/symmetric stretches (~1522 and 1345 cm) .

- NMR : signals at δ 8.4–8.5 ppm (nitrobenzene protons) and δ 8.1–8.2 ppm (benzylidene protons); signals at ~161 ppm (C=O) and ~148 ppm (NO-adjacent carbons) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 373 [M+H]) confirm molecular weights .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Methodology : Xanthine oxidase (XO) inhibition is assessed using spectrophotometric assays measuring uric acid production at 295 nm. IC values (e.g., 7.6 μM for N'-(3-methoxybenzylidene)-4-nitrobenzohydrazide) are calculated via dose-response curves .

- Controls : Allopurinol is a standard positive control. Activity correlates with electron-withdrawing substituents (e.g., NO, Cl) enhancing binding to XO’s active site .

Advanced Research Questions

Q. How do solvation effects and substituent electronic properties influence the reactivity of this compound in condensation reactions?

- Analysis : Polar solvents (e.g., DMF, methanol) stabilize transition states via hydrogen bonding, accelerating imine (C=N) formation. Electron-withdrawing groups (NO) on the benzohydrazide moiety increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack by aldehydes. Computational studies (DFT) reveal charge distribution at reaction sites, guiding synthetic optimization .

- Data Contradictions : Some studies report cyclization side-products (e.g., oxadiazoles) when using alkyl halides, necessitating strict control of reaction pH and halide stoichiometry .

Q. What challenges arise in resolving crystal structures of this compound derivatives, and how are they addressed?

- Methodology : Single-crystal X-ray diffraction (SHELX programs) reveals intermolecular interactions (e.g., O–H···O, N–H···O hydrogen bonds) and π–π stacking (centroid distances ~3.5 Å). Challenges include:

- Disorder in Nitro Groups : Mitigated by low-temperature data collection (100 K) .

- Twinned Crystals : SHELXL’s TWIN command refines twinning ratios .

Q. How do molecular docking studies explain the xanthine oxidase inhibitory activity of this compound derivatives?

- Methodology : Docking (AutoDock Vina) aligns derivatives into XO’s active site (PDB: 1N5X). Key interactions:

- Hydrogen bonds between nitro groups and Arg880/Thr1010.

- π-stacking between benzylidene rings and Phe914 .

Data Analysis and Contradictions

Q. Why do discrepancies arise in reported IC values for similar this compound derivatives?

- Factors :

- Assay Conditions : Variations in pH (7.4 vs. 7.0), temperature (25°C vs. 37°C), and substrate (xanthine) concentration alter enzyme kinetics .

- Purity : Recrystallization solvents (methanol vs. DMF) affect compound hydration states, altering solubility and activity .

- Resolution : Standardize protocols (e.g., ISO 20776-1) and validate purity via HPLC before testing.

Methodological Tools

Q. Which computational methods are effective for modeling this compound’s electronic transitions and vibrational spectra?